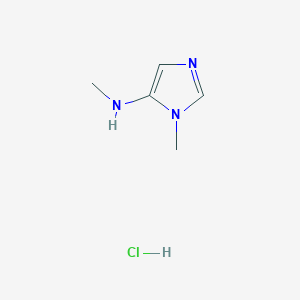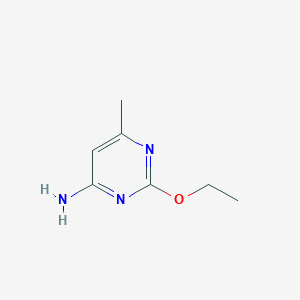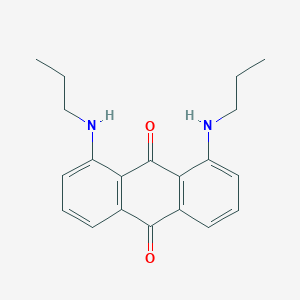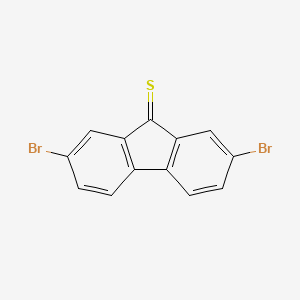![molecular formula C7H3IOS2 B13143442 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring fused with an iodine atom and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde typically involves the iodination of thieno[3,2-b]thiophene followed by formylation. One common method includes the use of N-iodosuccinimide (NIS) for the iodination step, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, which is essential for its function in devices like OLEDs and organic semiconductors .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene-2-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and electronic properties.
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different substitution reactions and electronic characteristics.
Thieno[3,4-b]thiophene derivatives:
Uniqueness: The presence of the iodine atom in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde makes it particularly unique. Iodine is a good leaving group, which facilitates various substitution reactions. Additionally, the iodine atom can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C7H3IOS2 |
|---|---|
Molecular Weight |
294.1 g/mol |
IUPAC Name |
5-iodothieno[3,2-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H3IOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H |
InChI Key |
NBGMVFFAYHYVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


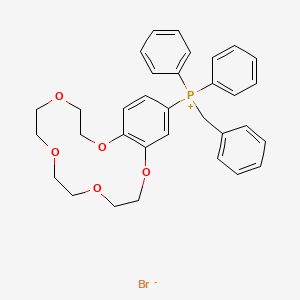
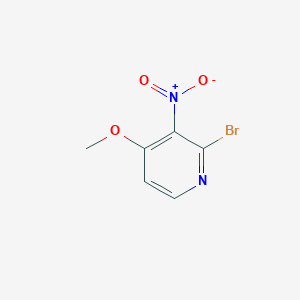
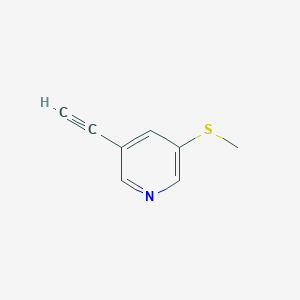


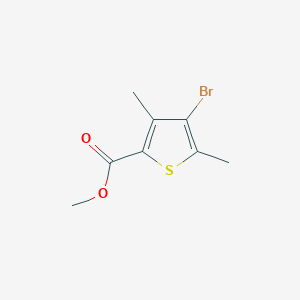

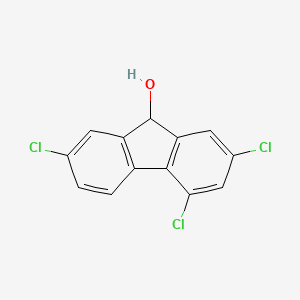
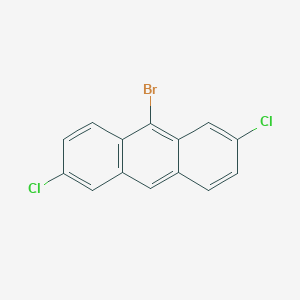
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
